

Sannamycin G: A Technical Guide to its Discovery, Origin, and Biosynthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sannamycin G**

Cat. No.: **B1680764**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sannamycin G is a nucleosidyl-peptide antibiotic belonging to the uridyl peptide class. This document provides a comprehensive technical overview of the discovery, origin, biological activity, and proposed biosynthesis of **Sannamycin G**. It is intended to serve as a resource for researchers in natural product chemistry, microbiology, and drug development. All quantitative data are presented in structured tables, and detailed experimental methodologies are provided. Furthermore, key experimental workflows and the proposed biosynthetic pathway are visualized using Graphviz diagrams to facilitate understanding.

Discovery and Origin

Sannamycin G was first isolated from the fermentation broth of *Streptomyces* sp. SS, a bacterial strain obtained from a soil sample in Guizhou Province, China.^[1] The discovery was reported by Xie et al. in 2010 as part of a screening program for novel antibiotics.^[2]

Sannamycin G is part of the larger family of sansanmycins, which are characterized as uridyl peptide antibiotics. These compounds are known to target the bacterial translocase MraY, an essential enzyme involved in the biosynthesis of the cell wall.^[1] Other members of the sannamycin family, such as sannamycins A, B, and C, have been isolated from *Streptomyces sannanensis* KC-7038.

Biological Activity

Sannamycin G exhibits antibacterial activity, particularly against *Pseudomonas aeruginosa* and *Mycobacterium tuberculosis*. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The available MIC data for **Sannamycin G** and related compounds are summarized below.

Compound	Test Organism	MIC (µg/mL)
Sannamycin G	<i>Pseudomonas aeruginosa</i>	16
Sannamycin G	<i>Mycobacterium tuberculosis</i> H37Rv	>64
Sannamycin F	<i>Pseudomonas aeruginosa</i>	8
Sannamycin F	<i>Mycobacterium tuberculosis</i> H37Rv	32

Experimental Protocols

Fermentation of *Streptomyces* sp. SS

A detailed fermentation protocol for the production of **Sannamycin G** is outlined below.

- Producing Strain: *Streptomyces* sp. SS
- Seed Medium: Tryptic soy broth.
- Fermentation Medium: Composed of soluble starch (2%), glucose (1%), peptone (0.5%), yeast extract (0.5%), K₂HPO₄ (0.1%), MgSO₄·7H₂O (0.05%), and CaCO₃ (0.3%). The initial pH is adjusted to 7.2.
- Culture Conditions:
 - A loopful of spores of *Streptomyces* sp. SS from a slant culture is inoculated into a 50 mL flask containing 10 mL of seed medium.
 - The seed culture is incubated at 28°C for 48 hours on a rotary shaker at 220 rpm.

- 1 mL of the seed culture is transferred to a 250 mL flask containing 50 mL of fermentation medium.
- The fermentation is carried out at 28°C for 7 days on a rotary shaker at 220 rpm.

Isolation and Purification of Sannamycin G

The following protocol details the isolation and purification of **Sannamycin G** from the fermentation broth.

- Harvesting and Extraction: The 7-day old fermentation broth (10 L) is centrifuged to separate the mycelium and supernatant. The supernatant is then applied to a Diaion HP-20 macroporous resin column.
- Initial Chromatography: The column is washed with water and then eluted with a stepwise gradient of methanol in water (30%, 50%, 70%, and 100%). The eluate is monitored by HPLC.
- Fraction Pooling: Fractions containing **Sannamycin G**, as identified by HPLC analysis against a standard, are pooled and concentrated under reduced pressure.
- Silica Gel Chromatography: The concentrated active fraction is subjected to silica gel column chromatography and eluted with a chloroform-methanol gradient.
- Preparative HPLC: Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on an ODS (octadecylsilane) column with a mobile phase of methanol and water.
- Final Purification: The fractions containing pure **Sannamycin G** are collected, pooled, and lyophilized to yield the final product as a white powder.

Structure Elucidation

The chemical structure of **Sannamycin G** was determined using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, and HMBC) NMR experiments were conducted to establish the connectivity of atoms and the overall structure of the molecule.

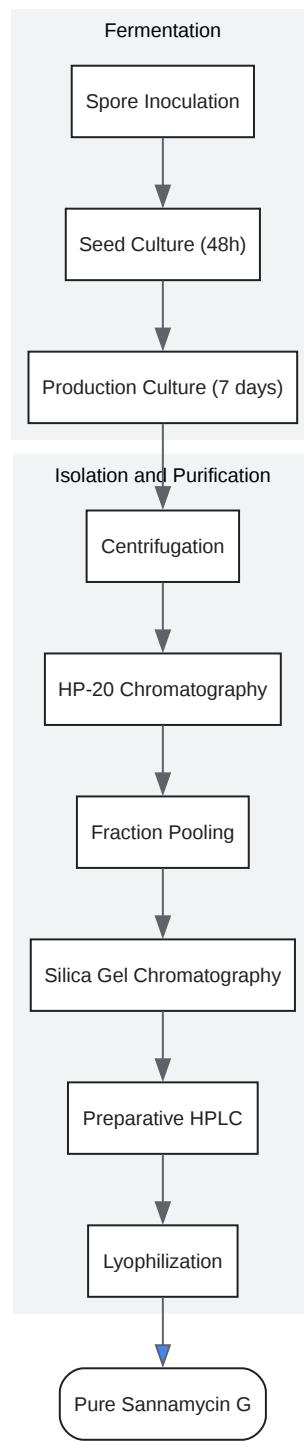
Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of **Sannamycin G** was quantified using a standard broth microdilution method.

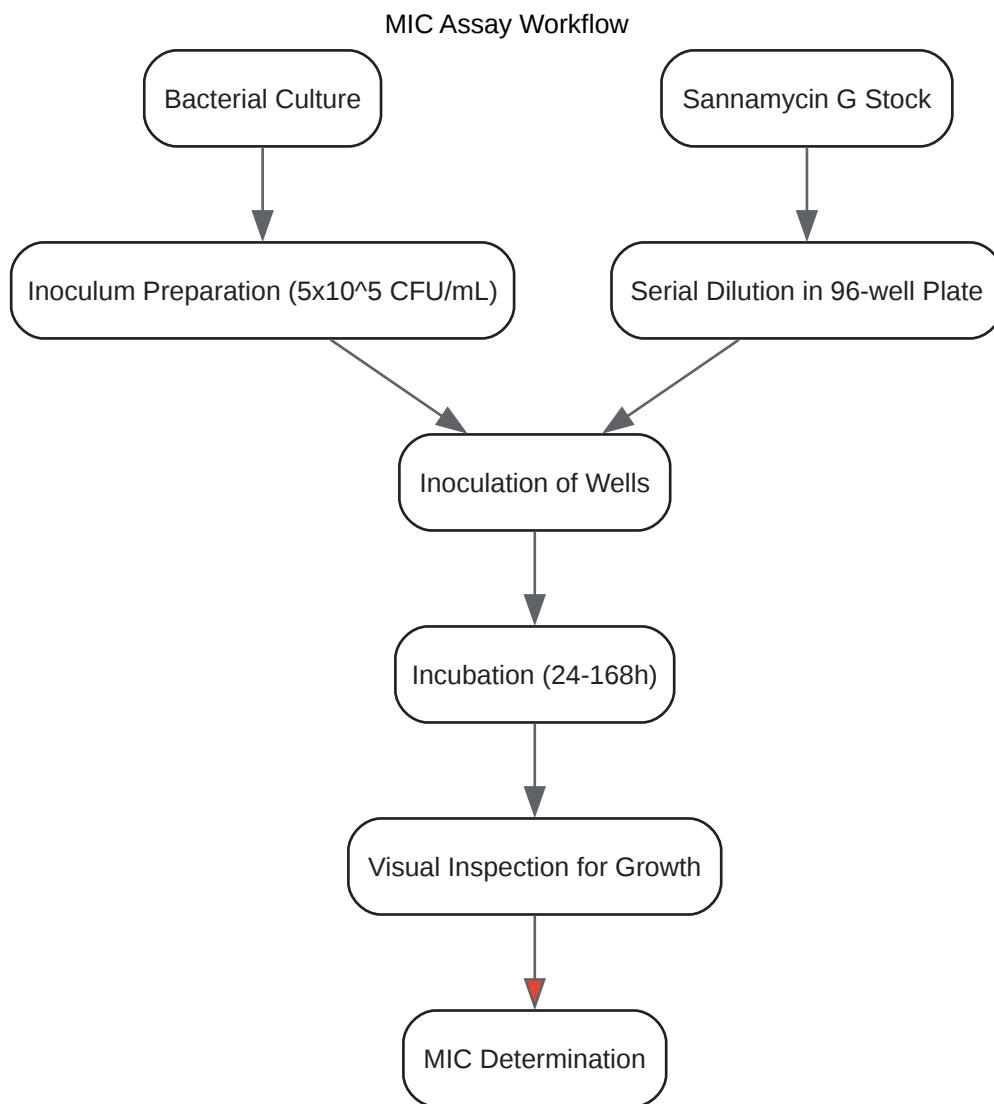
- Bacterial Strains: Test organisms included *Pseudomonas aeruginosa* and *Mycobacterium tuberculosis* H37Rv.
- Inoculum Preparation: Bacterial strains are cultured overnight and then diluted to a final concentration of 5×10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth for *P. aeruginosa* and Middlebrook 7H9 broth for *M. tuberculosis*.
- Serial Dilution: **Sannamycin G** is serially diluted in the respective broth in a 96-well microtiter plate.
- Inoculation and Incubation: The prepared bacterial inoculum is added to each well. The plates are incubated at 37°C for 24 hours for *P. aeruginosa* and for 7 days for *M. tuberculosis*.
- MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.

Biosynthesis of Sannamycin G

The complete biosynthetic pathway of **Sannamycin G** has not been fully elucidated. However, the sequencing of the *Streptomyces* sp. SS draft genome has led to the identification of the sansanmycin (ssa) biosynthetic gene cluster.^[1] Analysis of this gene cluster provides significant insights into the probable biosynthetic route.


The biosynthesis is believed to start from uridine and involves a series of enzymatic modifications to construct the peptide side chain and attach it to the nucleoside core. The ssa gene cluster contains genes encoding non-ribosomal peptide synthetases (NRPSs), which are responsible for the assembly of the peptide moiety. Additionally, genes for precursor

biosynthesis, modification, and regulation are present within the cluster. A recent study has identified a novel analogue, sansanmycin Q, and through analysis of the gene cluster, proposed that the enzyme SsaB, a tRNA-dependent aminoacyltransferase, is responsible for adding an extra glycine residue to the N-terminus of the pseudopeptide backbone of sansanmycin A.[\[3\]](#)

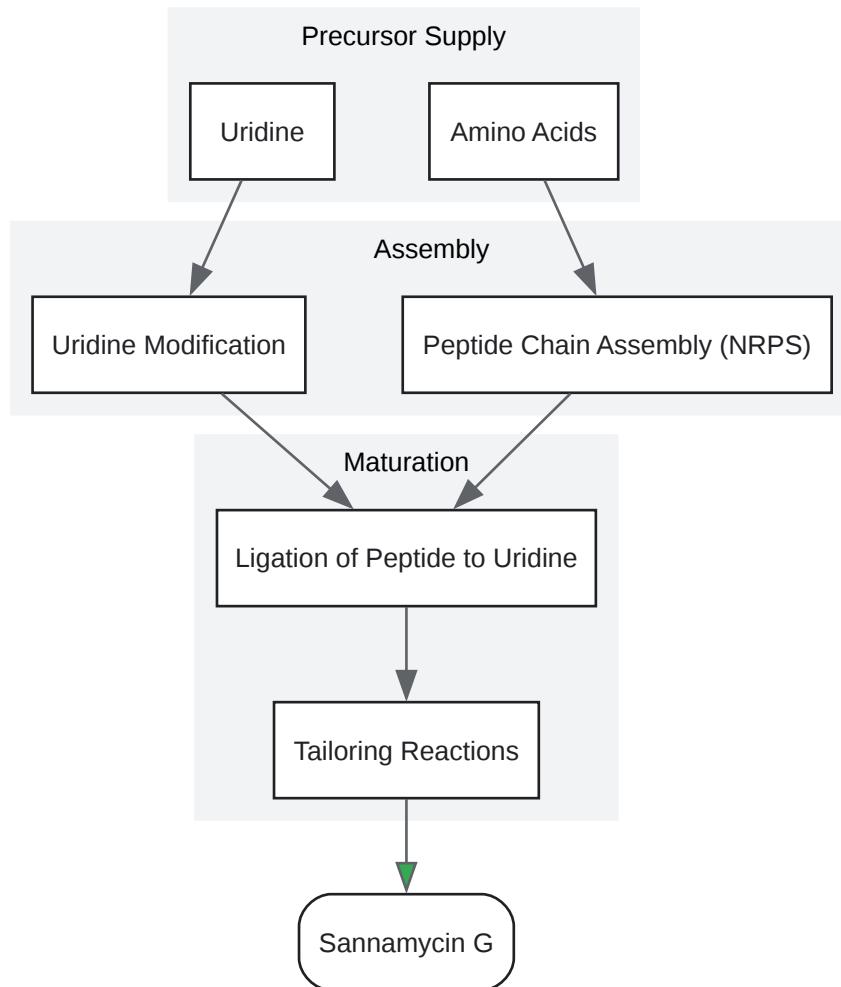

Visualizations

Experimental Workflows

Fermentation and Isolation Workflow for Sannamycin G

[Click to download full resolution via product page](#)

Caption: Fermentation and isolation workflow for **Sannamycin G**.



[Click to download full resolution via product page](#)

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Proposed Biosynthetic Pathway Logic

Proposed Biosynthetic Pathway Logic for Sannamycins

[Click to download full resolution via product page](#)

Caption: Logical flow of the proposed **Sannamycin G** biosynthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Two novel nucleosidyl-peptide antibiotics: Sansanmycin F and G produced by Streptomyces sp SS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scrutiny of the sansanmycin biosynthetic gene cluster leads to the discovery of a novel sansanmycin analogue with more potency against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sannamycin G: A Technical Guide to its Discovery, Origin, and Biosynthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680764#sannamycin-g-discovery-and-origin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com